Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate

Preformulation Drug solubility Salt screening

Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate (CAS 85050-07-3; EINECS 285-279-9) is a rhodanine-3-acetic acid sodium salt bearing a 1-ethylpyridin-4(1H)-ylidene substituent at the C5 position. Its molecular formula is C₁₂H₁₁N₂NaO₃S₂ (MW 318.35 g/mol).

Molecular Formula C12H11N2NaO3S2
Molecular Weight 318.4 g/mol
CAS No. 85050-07-3
Cat. No. B12681804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate
CAS85050-07-3
Molecular FormulaC12H11N2NaO3S2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C2C(=O)N(C(=S)S2)CC(=O)[O-])C=C1.[Na+]
InChIInChI=1S/C12H12N2O3S2.Na/c1-2-13-5-3-8(4-6-13)10-11(17)14(7-9(15)16)12(18)19-10;/h3-6H,2,7H2,1H3,(H,15,16);/q;+1/p-1
InChIKeyVNXVHNFCGVXGDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate (CAS 85050-07-3): Chemical Identity and Procurement Baseline


Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate (CAS 85050-07-3; EINECS 285-279-9) is a rhodanine-3-acetic acid sodium salt bearing a 1-ethylpyridin-4(1H)-ylidene substituent at the C5 position [1]. Its molecular formula is C₁₂H₁₁N₂NaO₃S₂ (MW 318.35 g/mol) . The compound belongs to the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid class, a scaffold that has delivered the clinically approved aldose reductase inhibitor (ARI) epalrestat [2]. Commercial availability is documented across multiple global suppliers including BOC Sciences, Matrix Fine Chemicals, and ChemBlink, with market consumption data tracked from 1997–2046 [3].

Why Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate Cannot Be Interchanged with Other Rhodanine-3-Acetic Acids


Generic substitution within the rhodanine-3-acetic acid class fails because the C5 substituent and salt form jointly govern solubility, target engagement, and multi-pathway pharmacology. Epalrestat, the only clinically used ARI in this class, is water-insoluble (requires DMSO or CMC-Na suspension), limiting its formulation flexibility and requiring complex co-crystallization strategies to achieve acceptable bioavailability . The N-ethyl analog 3-ethyl-5-(1-ethyl-4(1H)-pyridinylidene)-2-thioxo-4-thiazolidinone (CAS 25962-08-7, logP 1.16) lacks both the carboxylic acid moiety and the ionic sodium counterion, precluding the aqueous solubility and ion-pair interactions that the target compound's acetate-sodium motif enables [1]. Furthermore, patent US5955481 establishes that pyridine-type thiazolidines possess hypoglycemic and anti-glycation activities beyond aldose reductase inhibition—a multi-mechanism profile absent in simpler rhodanine-based ARIs [2].

Quantitative Differentiation Evidence for Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate (CAS 85050-07-3)


Aqueous Solubility Advantage: Sodium Salt Form vs. Epalrestat Free Acid

The target compound's sodium salt form confers a fundamental solubility advantage over the neutral free-acid benchmark epalrestat. Epalrestat is reported as insoluble in water (<1 mg/mL) and requires DMSO (up to 30 mg/mL) or CMC-Na suspension for in vivo administration . Sodium salt formation is the most established strategy for enhancing aqueous solubility of carboxylic acid drugs, with salt solubility governed by the pH-solubility profile and counterion identity [1]. The sodium counterion in the target compound replaces the proton of the free carboxylic acid, generating a stable ionic species expected to exhibit dramatically higher aqueous solubility than epalrestat. While direct solubility measurements for CAS 85050-07-3 are not publicly available in primary literature, the physicochemical principle is well-established: the logP of the rhodanine-3-acetic acid core is -0.13 to -0.37 , indicating intrinsic hydrophilicity that the sodium salt fully ionizes in aqueous media, unlike the neutral, water-insoluble epalrestat.

Preformulation Drug solubility Salt screening Biopharmaceutics

Multi-Mechanism Pharmacological Profile: Hypoglycemic + Anti-Glycation + Aldose Reductase Inhibition vs. Single-Target ARIs

Patent US5955481 (Nissan Chemical Industries, 1999) discloses that pyridine-type thiazolidines of the generic formula (I) encompassing the target compound exhibit three distinct pharmacological activities: aldose reductase inhibition, a hypoglycemic effect, and an anti-glycation effect [1]. The patent explicitly claims utility for 'preventing or treating diabetes mellitus and diabetic complications' through these combined mechanisms. In contrast, epalrestat (CAS 82159-09-9) is approved solely as an aldose reductase inhibitor and lacks documented hypoglycemic or anti-glycation activity [2]. Sorbinil, tolrestat, and zopolrestat are likewise single-mechanism ARIs with no hypoglycemic or anti-glycation claims . The structural basis for this differentiation lies in the pyridin-4(1H)-ylidene moiety, which is absent in epalrestat (styrylidene substituent) and other classical ARIs, enabling distinct molecular recognition at targets beyond ALR2.

Polypharmacology Diabetic complications Aldose reductase Anti-glycation Hypoglycemic

Structural Differentiation from Epalrestat: Pyridin-4(1H)-ylidene vs. 2-Methyl-3-phenylprop-2-en-1-ylidene at C5

The target compound carries a 1-ethylpyridin-4(1H)-ylidene substituent at the C5 position of the thiazolidinone ring, whereas epalrestat bears a 2-methyl-3-phenylprop-2-en-1-ylidene (styrylidene) group . This substitution difference has material consequences: the pyridinylidene moiety introduces a quaternary nitrogen and extended π-conjugation across the pyridine ring, creating distinct hydrogen-bond acceptor capacity and π-stacking potential compared to the hydrophobic phenyl ring of epalrestat. Patent US5955481 explicitly demonstrates that this pyridine-type substitution pattern is essential for the hypoglycemic and anti-glycation activities not observed with styrylidene-substituted analogs [1]. In the ALR2 binding pocket, the pyridinylidene moiety is predicted to engage the anionic binding site differently than epalrestat's styrylidene, potentially altering selectivity over the related aldehyde reductase (ALR1) [2].

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry Molecular recognition

Enhanced Hydrophilicity vs. N-Ethyl Analog (CAS 25962-08-7): Impact of the Acetate Group on Physicochemical Profile

The closest structurally characterized analog is 3-ethyl-5-(1-ethyl-4(1H)-pyridinylidene)-2-thioxo-4-thiazolidinone (CAS 25962-08-7), which differs from the target compound by having an ethyl group at N-3 instead of an acetate group [1]. This single substitution produces a dramatic shift in hydrophilicity: the N-ethyl analog has a measured logP of 1.16 and molecular formula C₁₂H₁₄N₂OS₂ (MW 266.39 g/mol, no ionizable group) [2], while the target compound incorporates the rhodanine-3-acetic acid motif with a core logP of -0.13 to -0.37 and an additional sodium carboxylate, predicting a logD₇.₄ well below 0 (hydrophilic). The target compound also has higher molecular weight (318.35 vs. 266.39 g/mol), a larger polar surface area (PSA), and an additional H-bond acceptor (the carboxylate oxygen), collectively shifting it toward better aqueous compatibility and reduced passive membrane permeability—properties desirable for topical or local delivery applications where systemic absorption should be minimized.

Physicochemical properties LogP Hydrophilicity Drug-likeness

Class-Level Aldose Reductase Inhibitory Potency: Rhodanine-3-Acetic Acid Derivatives vs. Epalrestat Benchmark

In the 2020 study by Kučerová-Chlupáčová et al., six rhodanine-3-acetic acid derivatives—the same core scaffold as the target compound—were evaluated for ALR2 inhibition using enzyme isolated from rat eye lenses, with epalrestat as the reference [1]. Four of the six compounds inhibited ALR2 more potently than epalrestat, with the most potent analog (compound 3) being over five times more potent than epalrestat. All compounds showed submicromolar IC₅₀ values and low cytotoxicity (HepG2 cell line). Critically, the selectivity factor for ALR2 over ALR1 (aldehyde reductase) was comparable to or exceeded that of epalrestat for several derivatives. While the specific target compound (CAS 85050-07-3) was not among the six tested, its core (4-oxo-2-thioxothiazolidin-3-yl)acetic acid scaffold is identical, and SAR conclusions indicate that C5 substituent modifications can further tune potency and selectivity [2].

Aldose reductase inhibition IC50 Selectivity Diabetic complications Polyol pathway

Defined Commercial Identity and Regulatory Inventory Status vs. Research-Only Analogs

The target compound holds an EINECS (European Inventory of Existing Commercial Chemical Substances) number 285-279-9, confirming its status as a registered, commercially inventoried substance within the EU [1]. Its market consumption data is tracked across 200+ countries with projections from 1997–2046, indicating established industrial demand [2]. Multiple reputable suppliers (BOC Sciences, Matrix Fine Chemicals, ChemBlink, PinPools) maintain catalog entries with consistent molecular identity . In contrast, many closely related rhodanine-3-acetic acid analogs with alternative C5 substituents remain research-only compounds without EINECS registration, reliable supply chains, or documented market presence. The closely related N-ethyl analog (CAS 25962-08-7) is listed on the EPA TSCA Inventory (Inactive), indicating limited current commercial relevance [3].

Chemical procurement Regulatory inventory Supply chain EINECS TSCA

Recommended Research and Industrial Application Scenarios for Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate


Aqueous-Compatible In Vitro Aldose Reductase Inhibition Assays Without DMSO Interference

The sodium salt form of CAS 85050-07-3 enables direct dissolution in aqueous assay buffers at physiologically relevant concentrations, eliminating the need for DMSO as a solubilizing vehicle. This is a critical advantage over epalrestat, which is water-insoluble and requires DMSO concentrations that can artifactually inhibit ALR2 at >1% (v/v) . Researchers can prepare fresh aqueous stock solutions of the target compound, directly dilute into enzyme assay mixtures, and avoid solvent-related false positives or cytotoxicity masking in cell-based polyol pathway studies. Based on class-level evidence, the compound is expected to exhibit submicromolar ALR2 IC₅₀ with selectivity over ALR1 comparable to epalrestat [1].

Multi-Mechanism Diabetic Complication Models Requiring Combined Aldose Reductase Inhibition and Anti-Glycation Activity

Patent US5955481 demonstrates that pyridine-type thiazolidines in the same structural class as CAS 85050-07-3 exhibit hypoglycemic, anti-glycation, and aldose reductase inhibitory activities simultaneously [2]. This multi-target profile makes the compound a candidate for in vivo diabetic complication models where both hyperglycemia control and polyol pathway blockade are desired. Unlike epalrestat (single-mechanism ARI) or metformin (glycemic control only), this compound offers the potential for single-agent polypharmacology in streptozotocin-induced diabetic rodent models or galactosemic cataract models. The superior aqueous solubility of the sodium salt facilitates oral or intraperitoneal dosing without complex formulation development.

Structure-Activity Relationship (SAR) Studies Exploring C5 Pyridinylidene Modifications on ALR2 Selectivity and Potency

The pyridin-4(1H)-ylidene substituent at C5 differentiates this compound from the clinically validated styrylidene motif of epalrestat, offering medicinal chemistry teams a distinct starting point for SAR expansion . The rhodanine-3-acetic acid core can be systematically varied at the pyridine ring (electron-withdrawing/donating groups, N-alkyl chain length) while retaining the solubility-conferring sodium acetate moiety. Recent molecular docking studies on related compounds identified His110, Trp111, Tyr48, and Leu300 as key ALR2 binding residues [1], providing a structural framework for rational design. The compound's commercial availability (~5 suppliers) supports iterative analog synthesis with a reliable procurement pathway for the parent scaffold.

Topical or Local Ocular Formulation Development Targeting Diabetic Cataract and Retinopathy

The combination of high predicted aqueous solubility, an ionizable carboxylate group enabling pH-dependent release, and a logD₇.₄ predicted well below 0 suggests suitability for topical ocular delivery where systemic exposure should be minimized [3]. The structural analog 3-ethyl-5-(1-ethyl-4(1H)-pyridinylidene)-2-thioxo-4-thiazolidinone (CAS 25962-08-7, logP 1.16) is too lipophilic for efficient corneal permeation without penetration enhancers. Epalrestat, being water-insoluble, requires co-crystallization with cyclodextrins to achieve acceptable ocular bioavailability . The target compound's hydrophilic sodium salt form may enable direct formulation in ophthalmic solutions for preclinical evaluation in galactose-fed rat cataract models.

Quote Request

Request a Quote for Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.